molecular formula C22H12Cl3NO2S B2666620 6-Chloro-2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid CAS No. 477886-51-4

6-Chloro-2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid

Cat. No.: B2666620
CAS No.: 477886-51-4
M. Wt: 460.75
InChI Key: AMGCQLZXQVUYMV-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C22H12Cl3NO2S and its molecular weight is 460.75. The purity is usually 95%.
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Scientific Research Applications

Synthetic Organic Chemistry

Research in synthetic organic chemistry has explored the synthesis and properties of quinoline derivatives due to their wide range of biological activities and applications in material science. For instance, studies on the synthesis of novel quinoline derivatives involve various chemical reactions under different conditions to obtain compounds with potential chemotherapeutic activities or for further chemical transformations (Frigola et al., 1987). Additionally, research on sulfur-containing quinoline derivatives highlights their significance due to their antimicrobial, analgesic, and antitumor properties. These studies include reactions of chloroquinolines with sulfur nucleophiles to synthesize new compounds with potential biological activities (Aleksanyan & Hambardzumyan, 2014).

Materials Science

In materials science, quinoline derivatives are investigated for their optical and structural properties. Research has shown that certain quinoline-based compounds exhibit promising photovoltaic properties when used in organic–inorganic photodiode fabrication. These studies involve the synthesis of thin films from quinoline derivatives and their application in the creation of heterojunction diodes, demonstrating their potential in photovoltaic applications (Zeyada et al., 2016).

Photovoltaic Studies

The exploration of quinoline derivatives in photovoltaic studies includes the investigation of their electronic properties and their use in fabricating photodiodes. These compounds show rectification behavior and photovoltaic properties, making them suitable for use in photodiodes. The research highlights how modifications in the molecular structure of quinoline derivatives, such as the introduction of chlorophenyl groups, can improve the electrical properties and efficiency of photodiodes (Zeyada et al., 2016).

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl3NO2S/c23-13-3-1-12(2-4-13)20-21(29-16-8-5-14(24)6-9-16)19(22(27)28)17-11-15(25)7-10-18(17)26-20/h1-11H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGCQLZXQVUYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2SC4=CC=C(C=C4)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.